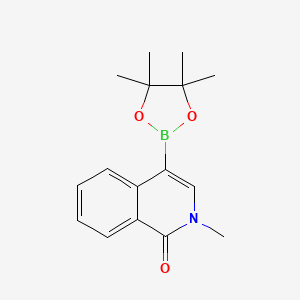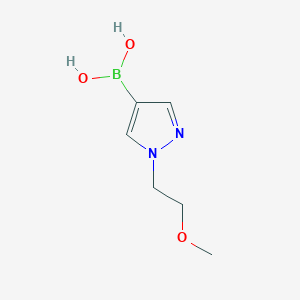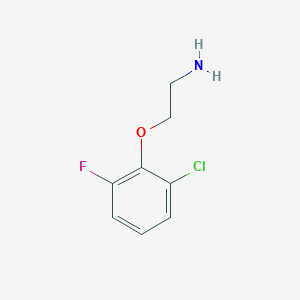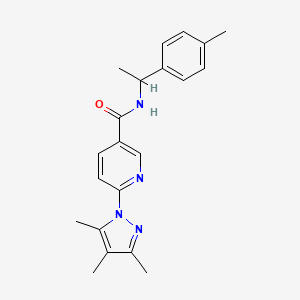
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one” is a chemical compound with the molecular weight of 208.07 . The IUPAC name of this compound is 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17BN2O2/c1-7-12-6-8(13-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound has a molecular weight of 208.07 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available.Scientific Research Applications
Synthesis and Structure Analysis
The compound, a boric acid ester intermediate with benzene rings, is synthesized through a three-step substitution reaction. It has been used extensively in the analysis of molecular structures via spectroscopic techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Studies have also employed X-ray diffraction for crystallographic analysis. These methods, combined with density functional theory (DFT), help in understanding the conformational and electrostatic properties of such compounds. The DFT-calculated molecular structures are consistent with crystal structures, providing insights into molecular electrostatic potential and frontier molecular orbitals. These properties are fundamental in understanding the physicochemical interactions and potential applications of these compounds in various fields of scientific research (Huang et al., 2021), (Wu et al., 2021).
Reaction Mechanism Studies
The compound has been instrumental in studying reaction mechanisms such as the Suzuki cross-coupling reaction. This reaction is crucial for introducing aryl and vinyl substituents in specific organic molecules, demonstrating the compound's role in facilitating and understanding complex organic synthesis processes (Babudri et al., 2006).
Material Synthesis and Characterization
It also serves as a raw material or intermediate in synthesizing other complex organic molecules. Studies involving the synthesis and characterization of such molecules often focus on their structural validation through X-ray diffraction and computational methods like DFT. This underlines the compound's significance in materials science, particularly in developing new materials with potential applications in various industries (Liao et al., 2022).
Mutagenicity and Drug Resistance Studies
Although explicitly avoiding drug-related details, it's noteworthy that the compound has been mentioned in the context of mutagenicity testing and studies on multidrug resistance (MDR) modulating activity. This indicates its potential relevance in research areas related to healthcare and pharmaceutical sciences, focusing on understanding and combating drug resistance mechanisms and assessing compound safety (Masuda‐Herrera et al., 2020), (Ma et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in borylation reactions . They interact with their targets by forming boronate esters, which can further react with other compounds .
Biochemical Pathways
It’s known that boronic acids and their derivatives, like this compound, are often used in the synthesis of various organic compounds . They can participate in carbon-carbon bond-forming reactions, such as the Diels-Alder reaction .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a predicted density of 108±01 g/cm3 .
Result of Action
As a reagent in organic synthesis, it’s likely that its primary effect is the formation of new organic compounds through reactions with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound in a sealed container in a dry environment . It’s also important to avoid contact with oxidizing agents and strong acids, as they could potentially react with the compound .
Properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-18(5)14(19)12-9-7-6-8-11(12)13/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVOWYNRRUSKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2808232.png)

![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)

![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2808239.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2808240.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(pentyloxy)benzamide hydrochloride](/img/structure/B2808245.png)



![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)
